
2-(Oxan-4-yl)propanoic acid
Overview
Description
Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol . The SMILES string CC(C1CCOCC1)C(=O)O and InChIKey XJRLYKKGTVXRRP-UHFFFAOYSA-N confirm its structure, where the oxane ring is linked to the α-carbon of the carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid under controlled conditions. One common method includes the use of tetrahydropyran-4-ylmethanol as a starting material, which undergoes oxidation to form the corresponding aldehyde. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted oxane derivatives.
Scientific Research Applications
2-(Oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The oxane ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Isomers and Derivatives
3-(Oxan-4-yl)propanoic Acid
- Molecular Formula : C₈H₁₄O₃ (same as the target compound).
- Structural Difference: The oxane ring is attached to the third carbon (β-position) of the propanoic acid chain (SMILES: C1COCCC1CCC(=O)O) .
- Physical Properties : Boiling point = 297°C, density = 1.081 g/cm³. Safety data indicates standard precautions (e.g., gloves, goggles) are sufficient for handling .
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic Acid
- Molecular Formula: C₁₃H₂₃NO₅ (MW = 273.33 g/mol).
- Structural Feature: Incorporates a Boc-protected amino group on the α-carbon, enhancing its utility in peptide synthesis.
- Applications : Likely serves as a chiral building block in pharmaceutical chemistry .
Cyclopropane and Heterocyclic Derivatives
2-(Oxan-4-yl)cyclopropane-1-carboxylic Acid
- Molecular Formula : C₉H₁₄O₃ (MW = 170.21 g/mol).
- Structural Feature: A cyclopropane ring replaces the propanoic acid chain, increasing rigidity.
- Applications: Potential use in drug design due to the cyclopropane moiety’s metabolic stability .
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
- Molecular Formula : C₁₅H₁₃ClO₅ (MW = 308.71 g/mol).
- Structural Feature : Contains a chromen (coumarin) ring linked via an ether bond.
- Applications : Synthetic compound with unspecified characteristics, likely explored for bioactive properties .
Biological Activity
2-(Oxan-4-yl)propanoic acid, also known as 2-Amino-2-(oxan-4-yl)propanoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties. The presence of an oxane ring and an amino group allows this compound to interact with various biomolecules, potentially influencing enzymatic pathways and receptor activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- A propanoic acid backbone .
- An amino group that facilitates hydrogen bonding.
- An oxan-4-yl substituent , which enhances hydrophobic interactions.
These features contribute to its biological activity, particularly in modulating protein-ligand interactions.
Research indicates that this compound can influence metabolic pathways through the following mechanisms:
- Enzyme Modulation : The compound may alter enzyme activities by binding to active sites or allosteric sites.
- Receptor Interaction : Its ability to form hydrogen bonds and engage in hydrophobic interactions suggests potential utility in targeting specific receptors.
Antioxidant Properties
Studies have shown that derivatives of this compound exhibit significant antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases.
Anti-Cancer Activity
Research has highlighted the potential of this compound in cancer therapy:
- In vitro studies demonstrate its cytotoxic effects on cancer cell lines, indicating a potential role as an anti-cancer agent.
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa | 2.74 | High cytotoxicity |
A549 | 0.81 | Significant inhibition |
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter systems.
Case Studies
- Study on Enzymatic Pathways : A study investigated the interaction of this compound with key metabolic enzymes. Results indicated that it could enhance or inhibit specific enzymatic activities, suggesting a role in metabolic regulation.
- Cancer Cell Proliferation : In a comparative study, various derivatives were tested against multiple cancer cell lines. The findings revealed that certain modifications to the oxan ring led to increased potency against specific types of cancer cells.
Synthesis and Derivatives
The synthesis of this compound involves several steps, often utilizing automated reactors for efficiency. The ability to modify its structure leads to derivatives that may exhibit distinct biological activities.
Derivative Name | Structural Features | Biological Activity |
---|---|---|
3-Amino-2-(oxan-4-yl)propanoic acid | Additional amino group | Enhanced solubility |
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid | Stereochemical variation | Different pharmacokinetics |
Q & A
Q. Basic: What are the established synthetic routes for 2-(Oxan-4-yl)propanoic acid?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the oxane (tetrahydropyran) ring can be introduced via a Mitsunobu reaction between a hydroxyl-containing precursor and a propanoic acid derivative. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for higher purity . Validation via NMR (e.g., characteristic signals for the oxane ring protons at δ 3.5–4.0 ppm and the propanoic acid carbonyl at ~170 ppm in NMR) is critical to confirm structural integrity .
Q. Basic: What analytical techniques are used to characterize its purity and structure?
Methodological Answer:
Key techniques include:
- HPLC-MS : To assess purity and molecular weight (e.g., ESI-MS for [M+H] ion detection).
- NMR Spectroscopy : and NMR to resolve the oxane ring (e.g., axial/equatorial protons) and propanoic acid moiety.
- FT-IR : Confirmation of carboxylic acid O-H stretch (~2500–3000 cm) and carbonyl C=O (~1700 cm) .
- Melting Point Analysis : Consistency with literature values ensures batch-to-batch reproducibility.
Q. Advanced: How to design experiments to study its interaction with enzyme targets (e.g., oxidoreductases)?
Methodological Answer:
In Vitro Assays : Use recombinant enzymes (e.g., cyclooxygenase-2) in buffer systems (pH 7.4, 37°C) with substrate analogs. Monitor activity via spectrophotometry (e.g., NADH oxidation at 340 nm).
Dose-Response Curves : Test compound concentrations (1 nM–100 μM) to calculate IC values. Include positive controls (e.g., ibuprofen for COX inhibition) .
Molecular Docking : Use software like AutoDock Vina to predict binding affinity to enzyme active sites, guided by X-ray crystallography data of homologous proteins .
Q. Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects)?
Methodological Answer:
- Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell lines, animal models).
- Metabolite Analysis : Use LC-MS to identify active metabolites that may explain divergent results .
- Context-Dependent Factors : Evaluate dose-dependent effects (low vs. high concentrations) and tissue-specific expression of target receptors .
Q. Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid proximity to oxidizing agents (e.g., peroxides), which may degrade the compound into CO or CO . Periodic stability testing via HPLC is advised for long-term storage .
Q. Advanced: What in silico methods predict its pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- Molecular Dynamics Simulations : Analyze membrane permeability using GROMACS with lipid bilayer models .
- QSAR Models : Correlate structural features (e.g., oxane ring polarity) with absorption rates .
Q. Basic: What safety protocols are advised when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Engineering Controls : Fume hoods for weighing and synthesis steps.
- Emergency Measures : Immediate access to eye wash stations and emergency showers .
- Exposure Monitoring : Regular air sampling in workspaces to detect airborne concentrations .
Q. Advanced: How to investigate its interactions with cell membranes using biophysical methods?
Methodological Answer:
- Fluorescence Spectroscopy : Use Laurdan dye to monitor membrane fluidity changes.
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics .
- Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of lipid interactions .
Q. Advanced: What strategies optimize solubility for in vivo assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Liposome Encapsulation : Prepare phospholipid-based vesicles (e.g., DOPC) to enhance aqueous dispersion .
- pH Adjustment : Solubilize the protonated form in slightly alkaline buffers (pH 8–9) .
Q. Regulatory: How to ensure compliance with pharmaceutical impurity standards?
Methodological Answer:
Properties
IUPAC Name |
2-(oxan-4-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLYKKGTVXRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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